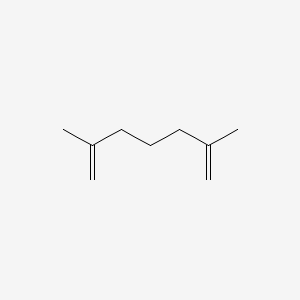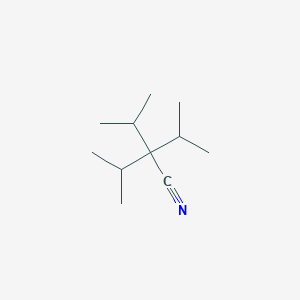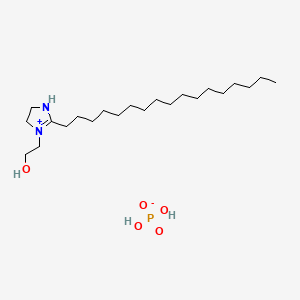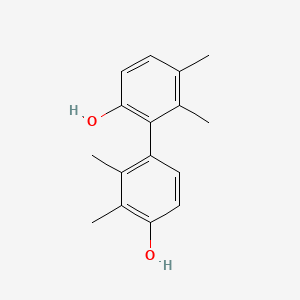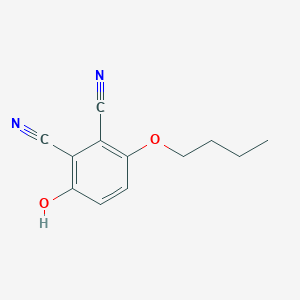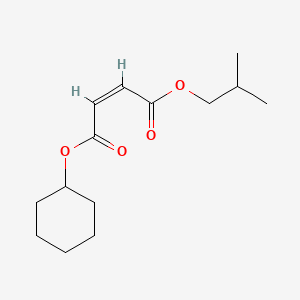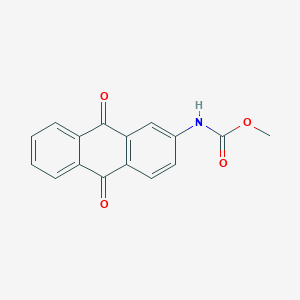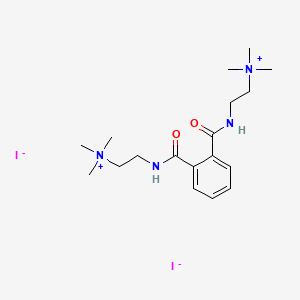
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. This process can be carried out under various conditions, including the use of solvents like chloroform or methanol . The reaction is usually performed at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of disinfectants and antiseptics
Wirkmechanismus
The mechanism of action of ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) involves its interaction with microbial cell membranes. The positively charged ammonium ions interact with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This results in the antimicrobial activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyl trimethyl ammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
N-trimethyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide: Used in electrochemical applications.
Uniqueness
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its specific structure, which provides distinct physicochemical properties. Its ability to form stable complexes with various anions makes it particularly useful in specialized applications, such as phase transfer catalysis and antimicrobial formulations .
Eigenschaften
| 62055-10-1 | |
Molekularformel |
C18H32I2N4O2 |
Molekulargewicht |
590.3 g/mol |
IUPAC-Name |
trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C18H30N4O2.2HI/c1-21(2,3)13-11-19-17(23)15-9-7-8-10-16(15)18(24)20-12-14-22(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H |
InChI-Schlüssel |
PSZJCUWXHSVCPW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCNC(=O)C1=CC=CC=C1C(=O)NCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


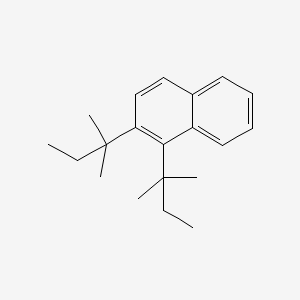
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
